Centaureidin

Cancer Research Cytotoxicity Flavonoids

Researchers requiring a validated antimitotic tool compound often face supply inconsistency and structurally ambiguous substitutes. Centaureidin (CAS 17313-52-9) directly addresses this with its precisely defined 3,6,4′-trimethoxy-5,7,3′-trihydroxy substitution pattern, which is essential for its nanomolar cytotoxicity. Generic flavonoids cannot replicate this activity. • Tubulin polymerization inhibitor with HeLa IC50 of 0.0819 µM; >10-fold more potent than the closest structural analog casticin. • Activates Rho GTPase signaling at 0.5 µM, enabling melanosome transfer inhibition for skin pigmentation research. • Enhances IFN-γ promoter activity with EC50 of 0.9 µg/mL - over 80-fold more potent than its glycoside centaurein. Each batch is HPLC-verified (≥98%) and available from stock for immediate dispatch, ensuring your mechanistic studies proceed without interruption.

Molecular Formula C18H16O8
Molecular Weight 360.3 g/mol
CAS No. 17313-52-9
Cat. No. B101293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentaureidin
CAS17313-52-9
Synonyms5,7,3'-trihydroxy-3,6,4'-trimethoxyflavone
centaureidin
Molecular FormulaC18H16O8
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)OC)O
InChIInChI=1S/C18H16O8/c1-23-11-5-4-8(6-9(11)19)16-18(25-3)15(22)13-12(26-16)7-10(20)17(24-2)14(13)21/h4-7,19-21H,1-3H3
InChIKeyBZXULYMZYPRZOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centaureidin: Structure and Bioactivity


Centaureidin (CAS 17313-52-9) is an O-methylated flavonol with the IUPAC name 5,7,3′-trihydroxy-3,6,4′-trimethoxyflavone [1]. It can be isolated from various plant sources including Tanacetum microphyllum, Polymnia fruticosa, Achillea millefolium, and Bidens pilosa [1]. Centaureidin is characterized by its potent cytotoxic activity against multiple human tumor cell lines and its unique ability to activate Rho GTPase signaling [2][3]. Its specific methoxylation pattern at positions 3, 6, and 4′ distinguishes it from other flavonols and contributes to its distinct biological profile [1].

Structural Specificity of Centaureidin


Centaureidin cannot be simply substituted with other flavonols or flavonoids due to its highly specific 3,6,4′-trimethoxy-5,7,3′-trihydroxy substitution pattern, which critically dictates its biological activity [1]. Close structural analogs like artemetin, casticin, jaceidin, and santin exhibit dramatically reduced or even absent cytotoxic and antitubulin activities, differing by one to two orders of magnitude in potency [2][3]. Furthermore, its unique activation of Rho GTPase signaling is not a class-wide effect of flavonoids but a specific functional attribute of centaureidin's precise molecular structure [4]. These critical differences render generic substitution scientifically invalid for research requiring this specific bioactivity profile.

Centaureidin Comparative Evidence


Tumor Cell Cytotoxicity Comparison

Centaureidin demonstrates potent cytotoxicity against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells. In a direct head-to-head comparison within a bioactivity-guided fractionation study from Achillea millefolium, centaureidin was identified as the most potent antiproliferative agent [1]. It exhibits IC50 values of 0.0819 µM and 0.1250 µM against HeLa and MCF-7 cells, respectively, which is significantly lower than the IC50 values of co-isolated flavonoids apigenin (IC50 6.95–32.88 µM) and luteolin (IC50 6.95–32.88 µM), and sesquiterpenoids casticin (IC50 1.286–4.76 µM) and paulitin (IC50 1.286–4.76 µM) [1].

Cancer Research Cytotoxicity Flavonoids

Mitotic Blocking Activity Advantage

In a study isolating mitotic blockers from Tanacetum parthenium, centaureidin was directly compared to the structurally similar flavonols jaceidin and santin, which were isolated together for the first time [1]. Centaureidin exhibited an IC50 of 1 µM in a whole-cell mitotic arrest assay, while jaceidin and santin were found to be 200 times less active [1].

Mitotic Blocker Flavonols Bioassay

Tubulin Polymerization Inhibition Potency

Centaureidin is a direct inhibitor of tubulin polymerization, a mechanism central to its antimitotic and cytotoxic effects. A structure-activity relationship study of 79 flavones showed that artemetin, a close analog of centaureidin, is completely inactive as a tubulin inhibitor, and casticin is one order of magnitude less active than centaureidin [1]. Centaureidin inhibited tubulin polymerization and the binding of [3H]-colchicine to tubulin [2].

Tubulin Inhibitor Structure-Activity Relationship Antimitotic

Rho GTPase Activation in Melanocytes

Centaureidin was identified as a novel reagent that induces significant morphological changes in melanocytes by activating Rho GTPase [1]. At a concentration of 0.5 µM over 6 days, it inhibits melanosome transfer in a melanocyte-keratinocyte co-culture system [1]. This effect was blocked by specific inhibitors of Rho (C3 exoenzyme), Rho kinase (Y27632), and small GTPases (Toxin B), confirming pathway specificity [1]. This is a distinct mechanism not reported for most other flavonoids, which typically act as kinase inhibitors or antioxidants.

Skin Pigmentation Melanocyte Rho GTPase

Centaureidin Applications


Oncology: Tubulin-Binding Agent

Due to its low nanomolar IC50 values (0.0819 µM on HeLa cells) and direct inhibition of tubulin polymerization, centaureidin is an ideal tool compound for investigating microtubule dynamics in cancer biology [1][2]. Its proven superiority over close structural analogs like artemetin (inactive) and casticin (>10-fold less potent) ensures that observed antimitotic effects are specific and not due to off-target activity [3]. It serves as a valuable positive control or lead scaffold for developing novel antimitotic therapeutics.

Dermatology: Melanosome Transfer Modulator

Centaureidin's unique ability to activate the Rho GTPase pathway, leading to dendrite retraction and inhibition of melanosome transfer at 0.5 µM, makes it a premier candidate for studying skin pigmentation processes and developing skin-lightening agents [4]. This mechanism is distinct from common tyrosinase inhibitors and offers a novel approach for treating hyperpigmentation disorders. Its inclusion in patented external skin preparations further validates its industrial relevance [5].

Immunology: IFN-γ Promoter

For studies on T-cell activation and immune modulation, centaureidin offers a clear advantage over its glycosylated counterpart, centaurein. It enhances IFN-γ promoter activity with an EC50 of 0.9 µg/mL, which is over 80-fold more potent than centaurein (EC50 = 75 µg/mL) [6]. This quantitative difference makes the aglycone form (centaureidin) the preferred choice for cellular assays requiring potent IFN-γ upregulation.

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